Superior IKKβ Potency: ACHP vs. IKK16 and TPCA-1
ACHP exhibits a significantly lower IC50 for IKKβ compared to the structurally distinct inhibitors IKK16 and TPCA-1. In cell-free enzyme assays, ACHP inhibits IKKβ with an IC50 of 8.5 nM [1], whereas IKK16 demonstrates an IC50 of 40 nM and TPCA-1 demonstrates an IC50 of 17.9 nM . This represents a 4.7-fold and 2.1-fold increase in potency, respectively, against the primary pro-inflammatory target IKKβ.
| Evidence Dimension | IKKβ (IKK-2) Inhibition (IC50) |
|---|---|
| Target Compound Data | 8.5 nM |
| Comparator Or Baseline | IKK16: 40 nM; TPCA-1: 17.9 nM |
| Quantified Difference | 4.7-fold more potent than IKK16; 2.1-fold more potent than TPCA-1 |
| Conditions | Cell-free enzyme assay (recombinant IKKβ) |
Why This Matters
Higher potency enables lower working concentrations in vitro and in vivo, reducing the likelihood of off-target effects and improving the signal-to-noise ratio in pathway inhibition studies.
- [1] Murata, T., et al. (2004). Synthesis and structure-activity relationships of novel IKK-β inhibitors. Part 3: Orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 14(15), 4019-4022. View Source
